フェロデンドリン

概要

説明

科学的研究の応用

Phellodendrine has numerous applications in scientific research, including:

作用機序

フェロデンドリンは、様々な分子標的と経路を通じてその効果を発揮します。 フェロデンドリンは、免疫応答を調節し、アセチルコリンエステラーゼ活性を阻害し、エイコサノイドとインフラマソームの生成に影響を与えることが示されています 。 さらに、フェロデンドリンは、シトクロムP450酵素や味覚受容体と相互作用し、代謝および感覚プロセスに影響を与えます .

類似の化合物との比較

フェロデンドリンは、その特定の化学構造と生物活性のために、他の類似の化合物とは異なります。 類似の化合物には、次のようなものがあります。

- マグノフロリン

- ヤトロルヒジン

- パルマチン

- ベルベリン

- オバクラクトン

- オバクノン

生化学分析

Biochemical Properties

Phellodendrine interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to have potential benefits in treating conditions such as ulcerative colitis, inflammation, pancreatic cancer, nephritis, and immune response . The exact nature of these interactions is still being researched.

Cellular Effects

Phellodendrine has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes such as CDKN2A, ESR1, JUN, IL6, AR, and PTGS2 .

Molecular Mechanism

At the molecular level, phellodendrine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, phellodendrine has been found to have a good binding affinity for PTGS2 protein .

Metabolic Pathways

Phellodendrine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being studied.

準備方法

合成経路と反応条件

フェロデンドリンは、いくつかの方法で合成することができます。 一般的な方法の1つは、エタノールまたはメタノールなどの溶媒を使用してキハダの樹皮から抽出することです 。 抽出された溶液は、クロマトグラフィーなどの様々な精製処理にかけられ、純粋なフェロデンドリンが単離されます。

工業生産方法

工業的な環境では、フェロデンドリンの生産は、大規模な抽出と精製プロセスで実施されます。 キハダの樹皮が収穫され、処理されてアルカロイドが抽出されます。 高速液体クロマトグラフィー(HPLC)などの高度な技術が用いられ、最終製品の純度と品質が確保されます .

化学反応の分析

反応の種類

フェロデンドリンは、次のようないくつかのタイプの化学反応を起こします。

酸化: フェロデンドリンは、酸化されて様々な酸化生成物を生成することができます。

還元: フェロデンドリンは、特定の条件下では、還元反応を受けることもできます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、フェロデンドリンの酸化は、キノンや他の酸化誘導体の生成につながる可能性があります .

科学研究への応用

フェロデンドリンは、科学研究において、数多くの用途があります。

類似化合物との比較

Phellodendrine is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

- Magnoflorine

- Jatrorrhizine

- Palmatine

- Berberine

- Obaculactone

- Obacunone

These compounds share some structural similarities with phellodendrine but differ in their specific biological activities and therapeutic potentials .

生物活性

Phellodendrine, a quaternary ammonium alkaloid derived from the bark of Phellodendron species, particularly Phellodendron amurense, has garnered significant attention in both traditional and modern medicine due to its diverse biological activities. This article explores the various pharmacological effects of phellodendrine, supported by recent research findings, case studies, and data tables.

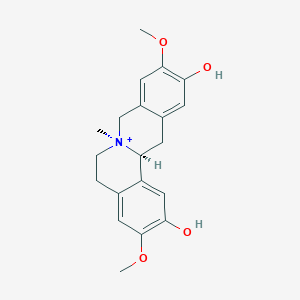

Phellodendrine's chemical structure is characterized as follows:

- Chemical Name : (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol

- Molecular Formula : C₁₈H₂₃NO₄

The biological activity of phellodendrine is primarily attributed to its influence on various signaling pathways, notably the AMPK/mTOR pathway. Studies indicate that phellodendrine promotes autophagy and reduces inflammation by activating this pathway, which plays a crucial role in cellular metabolism and homeostasis .

1. Anticancer Properties

Phellodendrine exhibits significant anticancer effects across various cancer types:

- Prostate Cancer : Phellodendrine has been shown to inhibit proliferation and induce apoptosis in prostate cancer cells. The mechanism involves cell cycle arrest and modulation of reactive oxygen species (ROS) levels .

- Pancreatic Cancer : Research indicates that phellodendrine suppresses the proliferation of KRAS mutated pancreatic cancer cells by inhibiting nutrient uptake through macropinocytosis .

- Breast Cancer : In vitro studies demonstrate that phellodendrine can inhibit breast cancer cell migration and invasion while promoting apoptosis .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Prostate | Induces apoptosis; inhibits proliferation | |

| Pancreatic | Suppresses nutrient uptake | |

| Breast | Inhibits migration; induces apoptosis |

2. Anti-inflammatory Effects

Phellodendrine has demonstrated anti-inflammatory properties in various models:

- Ulcerative Colitis : In animal studies, phellodendrine significantly improved mucosal healing and reduced inflammatory responses in ulcerative colitis models by enhancing autophagy via the AMPK/mTOR pathway .

- Prostatitis : A randomized placebo-controlled trial found that phellodendrine combined with standard treatments improved symptoms related to prostatitis by downregulating inflammatory mediators such as TNF-α and IL-6 .

3. Gastroprotective Effects

Phellodendrine exhibits gastroprotective effects through its ability to regulate neurohumoral responses. Studies have shown that it can protect against gastric ulcers more effectively than standard treatments like omeprazole .

Case Study 1: Ulcerative Colitis Treatment

A study involving SPF grade female C57BL/6 mice treated with phellodendrine showed marked improvement in disease activity index (DAI) scores compared to untreated controls. The treatment group exhibited reduced intestinal damage and enhanced healing of the intestinal mucosa .

Case Study 2: Prostate Health

In a clinical trial with 105 participants, the combination of phellodendrine with standard management for benign prostatic hyperplasia resulted in significant improvements in storage symptoms and sleep quality compared to placebo .

特性

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBVPNQTBKHOEQ-KKSFZXQISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218855 | |

| Record name | Phellodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-13-8 | |

| Record name | (-)-Phellodendrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phellodendrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。